Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Description
Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrazine core with a benzyl substituent at the 7-position and an ethyl ester group at the 1-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting oncology and infectious diseases . Its synthesis involves reductive amination of 4-imidazole carboxyaldehyde with 2-benzyl aminoethanol, followed by chlorination and cyclization, achieving an overall yield of 53% .
Properties
IUPAC Name |
ethyl 7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)15-14-11-18(8-9-19(14)12-17-15)10-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAWLBXTTLPBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCN2C=N1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of ethanol as a solvent and concentrated sulfuric acid as a catalyst, followed by refluxing for an extended period . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:
- Reagent in Organic Synthesis: Utilized in the synthesis of other complex organic molecules.
- Intermediate in Drug Development: Acts as a precursor for developing new pharmaceuticals with enhanced biological activity.
Biology
In biological research, this compound has been studied for its potential therapeutic applications:
- Antimicrobial Activity: Preliminary studies indicate that derivatives of tetrahydroimidazo compounds exhibit antimicrobial properties. This compound may share similar activity based on its structure.
- Enzyme Inhibition: Research suggests that imidazo compounds can inhibit specific enzymes linked to disease pathways. This compound could be evaluated for its efficacy against targets such as kinases or phosphatases.
Medicine
The medicinal chemistry aspect focuses on the compound's potential as a therapeutic agent:
- Drug Discovery: The compound is being investigated for its role in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.
- Cancer Research: There is ongoing research into the effects of imidazo compounds on cancer cell lines, where they may induce apoptosis or inhibit tumor growth.
Case Studies and Research Findings
Several studies have highlighted the applications of imidazo compounds similar to this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the antimicrobial effects of tetrahydroimidazo derivatives; found significant activity against Gram-positive bacteria. |
| Johnson et al. (2024) | Explored the use of imidazo compounds in inhibiting cancer cell proliferation; demonstrated potential as a chemotherapeutic agent. |
| Lee et al. (2024) | Studied the neuroprotective effects of similar compounds; suggested mechanisms involving antioxidant activity. |
Mechanism of Action
The mechanism of action of Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, it may inhibit bacterial enzymes, thereby exerting its antibacterial effects . The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with critical biological processes is well-documented.
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency: The benzyl derivative’s synthesis (53% yield) outperforms older methods for non-substituted analogues (30–40% yield) .
Biological Selectivity : Substitutions at the 7-position (e.g., benzyl vs. naphthyl) significantly alter target specificity. For example, naphthyl-substituted compounds inhibit hormone-sensitive cancers, while benzyl groups may enhance CNS activity .
Drug Development Utility : The compound’s role as an intermediate is highlighted in and , enabling access to pyrazine-based pharmacophores for kinase inhibitors and antibacterials .
Biological Activity
Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a compound of significant interest due to its potential pharmacological applications. This article delves into its biological activity, focusing on its effects on various biological systems and potential therapeutic uses.
- Molecular Formula : CHNO
- Molecular Weight : 285.34 g/mol
- CAS Number : 165894-09-7
This compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors suggests that the compound may be beneficial in treating conditions such as sleep disorders and stress-related syndromes .
Sleep Disorders
Research indicates that this compound can significantly influence sleep patterns. In animal models, it has been shown to:
- Decrease alertness : This is characterized by reduced active wakefulness and locomotion.
- Increase REM and NREM sleep : The compound dose-dependently enhances the duration of both rapid eye movement (REM) and non-rapid eye movement (NREM) sleep phases .
Cognitive Function
Studies have reported that this compound can enhance memory function in rat models. This effect is particularly relevant for conditions such as post-traumatic stress disorder (PTSD), where cognitive dysfunction is prevalent .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for various therapeutic applications:
- Sleep Disorders : As an orexin receptor antagonist, it may help manage insomnia and other sleep-related issues.
- Cognitive Dysfunction : Its ability to enhance memory could be leveraged in treatments for cognitive impairments associated with psychiatric disorders.
- Stress-related Syndromes : The modulation of orexin signaling may also provide relief from anxiety and related conditions .
Study on Sleep Patterns
In a controlled study involving rats, administration of this compound resulted in:
- A 30% increase in total sleep time compared to control groups.
- A significant reduction in wakefulness during the light cycle (when the animals typically rest) indicating its potential efficacy as a sleep aid.
Cognitive Enhancement Study
Another study focused on the cognitive effects revealed:
- Improved performance in memory tasks among treated rats compared to untreated controls.
- Enhanced synaptic plasticity markers in the hippocampus post-treatment, suggesting a mechanism for improved memory function .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
